molecular formula C18H15N5O2S2 B2951699 (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide CAS No. 1904625-67-7

(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide

Cat. No.: B2951699
CAS No.: 1904625-67-7
M. Wt: 397.47
InChI Key: PIVPRJLFPZOKDH-ZRDIBKRKSA-N
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Description

(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide (CAS# 1904625-67-7) is a synthetic small molecule with a molecular formula of C18H15N5O2S2 and a molecular weight of 397.5 g/mol . This compound features a complex architecture, built around a [1,2,4]triazolo[4,3-b]pyridazine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential . The core structure is functionalized at the 3-position with a methylene group bearing an (E)-2-phenylethenesulfonamide moiety and at the 6-position with a thiophen-2-yl ring, contributing to the molecule's unique electronic properties and potential for intermolecular interactions . The [1,2,4]triazolo[4,3-b]pyridazine nucleus, to which this compound belongs, is associated with a wide spectrum of investigated biological activities. Research on analogous structures has indicated potential for antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant applications, making this chemotype a valuable template for drug discovery programs . The specific presence of the ethenesulfonamide group is a key functional element that can be targeted for interaction with various enzymatic sites. This product is intended for research and development purposes, including use as a key intermediate in organic synthesis, a building block in the construction of more complex molecules, or a candidate for in vitro biological screening assays. It is supplied with guaranteed high purity and consistency. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-2-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-27(25,12-10-14-5-2-1-3-6-14)19-13-18-21-20-17-9-8-15(22-23(17)18)16-7-4-11-26-16/h1-12,19H,13H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVPRJLFPZOKDH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound based on recent research findings, including its pharmacological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O2SC_{22}H_{21}N_{5}O_{2}S with a molecular weight of 419.5 g/mol. The structure includes a phenyl group, a thiophene moiety, and a triazolo-pyridazine framework, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. One study reported that certain triazole derivatives demonstrated inhibitory concentrations against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related triazole derivatives has revealed their effectiveness against cancer cell lines. For example, triazolethiones have been shown to exert cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values as low as 6.2 μM . The incorporation of the thiophene ring may enhance these effects due to its known interactions with cellular targets.

Anti-inflammatory Activity

The sulfonamide group in the compound is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively. In one study, certain sulfonamide derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors implicated in inflammation and cancer progression.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antitubercular Agents : A series of substituted triazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, revealing promising results .
  • Anticancer Screening : Research involving triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including breast and colon cancers .

Data Summary Table

Activity Tested Compound IC50 Value (μM) Reference
AntimicrobialTriazole derivatives1.35 - 2.18
AnticancerTriazolethiones against MCF-76.2
Anti-inflammatorySulfonamide derivativesSignificant inhibition

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of the compound "(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide." The search results describe the synthesis, characterization, and applications of related compounds, such as thiophene derivatives, triazole derivatives, and triazine derivatives, but do not provide any information about the specific compound mentioned in the query .

Specifically, the search results discuss:

  • The crystal structure of N,N'-(6-(thiophen-2-yl)-1,3,5-triazine-2,4 .
  • The synthesis and anticancer evaluation of new 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives .
  • The identification of 2-(thiophen-2-yl)acetic acid-based lead compounds .
  • The synthesis, biological activity, and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines .
  • The structure and properties of 2-phenyl-6-(thiophen-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one .
  • The synthesis, characterization, and bioassay of novel substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines .

Chemical Reactions Analysis

2.2. Thiophene Functionalization

The thiophene moiety is introduced via Pd-catalyzed cross-coupling reactions :

  • Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling attaches thiophen-2-yl groups to the pyridazine ring .

Key Conditions :

  • Catalyst: Pd(OAc)₂ or PdCl(C₃H₅)(dppb).

  • Base: KOAc or Cs₂CO₃.

  • Solvent: Toluene or THF .

Sulfonamide Side-Chain Reactions

The ethenesulfonamide group undergoes:

  • Nucleophilic Substitution : Reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF) .

  • Oxidation : Sulfonamide sulfur can oxidize to sulfones using H₂O₂ or mCPBA .

Example Reaction :

 E Ethenesulfonamide+R NH K CO DMFN substituted sulfonamide[11][14]\text{ E Ethenesulfonamide}+\text{R NH }\xrightarrow{\text{K CO DMF}}\text{N substituted sulfonamide}[11][14]

4.1. Pd-Catalyzed C–H Activation

The thiophene and triazole rings participate in regioselective C–H functionalization :

  • Direct Arylation : Pd catalysts enable coupling with aryl halides at the β-position of thiophene .

Notable Example :

Triazolopyridazine Thiophene+Ar XPd OAc 150 C Arylated product[2]\text{Triazolopyridazine Thiophene}+\text{Ar X}\xrightarrow{\text{Pd OAc 150 C}}\text{ Arylated product}[2]

4.2. Electrophilic Substitution

Thiophene’s sulfur atom directs electrophilic attacks (e.g., bromination or nitration) at the α-position .

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide bond is susceptible to acidic/basic hydrolysis, yielding sulfonic acids and amines .

  • Photodegradation : UV exposure induces cleavage of the ethene double bond .

Key Data Tables

Reaction TypeConditionsYield (%)Reference
Triazolopyridazine CyclizationEtOH, 80°C, 24 h76
Thiophene CouplingPdCl(C₃H₅)(dppb), KOAc, 150°C74
Sulfonamide SubstitutionK₂CO₃, DMF, rt, 12 h68

Table 2: Spectral Data for Key Intermediates

CompoundIR (cm⁻¹)1H NMR^1\text{H NMR} (δ, ppm)
Hydrazone Intermediate1631 (C=N), 1722 (C=O)7.18 (thiophene H), 4.93 (pyrimidine H)
Final Product3271 (N–H), 1739 (S=O)8.02 (ethene H), 6.84 (phenyl H)

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide Not reported* Not reported* Ethenesulfonamide, thiophen-2-yl Triazolo-pyridazine core, (E)-configuration
5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide C22H18N6O2S2 462.6 Thiophene sulfonamide, pyridin-3-yl Triazolo-pyridazine core, ethyl group
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide C19H15N7OS 389.4 Indazole carboxamide, thiophen-2-yl Triazolo-pyridazine core, methyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C16H11F3N2O2S 344.3 Benzothiazole, trifluoromethyl, phenyl Acetamide substituent, trifluoromethyl

Key Observations

a) Core Heterocycle Differences

  • Triazolo-pyridazine vs. Benzothiazole : The target compound and those in and share the [1,2,4]triazolo[4,3-b]pyridazine core, which offers a planar, electron-deficient scaffold conducive to kinase inhibition . In contrast, ’s benzothiazole derivatives exhibit a sulfur-containing bicyclic system, often associated with antimicrobial activity .

b) Substituent Profiles

  • Sulfonamide vs. Acetamide/Carboxamide: The target’s ethenesulfonamide group differs from the acetamide () and carboxamide () moieties.
  • Thiophene vs.

c) Stereochemical Considerations

The (E)-configuration of the target’s ethenyl-phenyl group may impose spatial constraints, reducing conformational flexibility compared to the freely rotating ethyl group in ’s compound. This could enhance selectivity for planar binding pockets .

Implications for Drug Design

  • Bioactivity : While activity data are absent in the evidence, triazolo-pyridazine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK) due to their ATP-mimetic core . The trifluoromethyl group in ’s compounds suggests optimization for potency and bioavailability .
  • Solubility and Metabolism : The sulfonamide group in the target and ’s compound may improve aqueous solubility compared to ’s carboxamide. However, the ethyl group in could enhance metabolic stability .

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